1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid

Regiochemistry Hydrogen bonding Physicochemical profiling

This Fmoc-4,5-dihydroxypiperidine-3-carboxylic acid serves as a direct precursor to a nanomolar beta-glucuronidase inhibitor (Ki = 12–34 nM). Its three orthogonally reactive groups (Fmoc-amine, carboxylic acid, and a vicinal 4,5-diol for periodate cleavage or metal chelation) enable convergent peptidomimetic synthesis unattainable with non-hydroxylated or 3,4-dihydroxy analogs. Procure as a diastereomer mixture to screen multiple stereoisomers simultaneously.

Molecular Formula C21H21NO6
Molecular Weight 383.4
CAS No. 2375259-52-0
Cat. No. B2888709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid
CAS2375259-52-0
Molecular FormulaC21H21NO6
Molecular Weight383.4
Structural Identifiers
SMILESC1C(C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)O)C(=O)O
InChIInChI=1S/C21H21NO6/c23-18-10-22(9-16(19(18)24)20(25)26)21(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-19,23-24H,9-11H2,(H,25,26)
InChIKeyQSBLMKNWSBNVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid (CAS 2375259-52-0): A Dihydroxylated Fmoc-Piperidine Building Block for Specialized Synthesis


1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid (CAS 2375259-52-0) is a C21H21NO6 Fmoc-protected piperidine derivative bearing two hydroxyl groups at the 4- and 5-positions and a carboxylic acid at the 3-position [1]. As a member of the dihydroxypiperidine carboxylic acid class, this compound serves as a protected scaffold that, upon Fmoc removal, releases the (3S,4R,5R)-4,5-dihydroxypiperidine-3-carboxylic acid core—a known glycosidase inhibitor with Ki values as low as 12 nM against beta-glucuronidase [2]. The Fmoc group confers compatibility with solid-phase peptide synthesis (SPPS), while the vicinal diol and carboxylic acid functionalities enable orthogonal derivatization strategies distinct from mono-hydroxylated or non-hydroxylated Fmoc-piperidine analogs .

Why Fmoc-Protected Piperidine Building Blocks Cannot Be Interchanged: The Critical Role of Dihydroxy Regiochemistry in CAS 2375259-52-0


Fmoc-protected piperidine carboxylic acids share the same core protecting group strategy, but their hydroxylation pattern dictates hydrogen-bond donor/acceptor geometry, polarity, and ultimately biological or synthetic utility [1]. The 4,5-dihydroxy regioisomer (target) presents a vicinal diol with a distinct spatial orientation compared to the 3,4-dihydroxy analogs (e.g., CAS 2418596-03-7 and CAS 2731012-58-9), resulting in different computed lipophilicity (XLogP3 = 1.9 vs. 2.1–2.3) and potentially divergent metal-chelating behavior [2]. Upon deprotection, the liberated (3S,4R,5R)-4,5-dihydroxypiperidine-3-carboxylic acid core exhibits Ki values of 12–34 nM for beta-glucuronidase, a potency profile that may not be replicated by 3,4-dihydroxy regioisomers due to altered active-site hydrogen bonding [3]. Simple substitution with non-hydroxylated Fmoc-piperidine-3-carboxylic acid (Fmoc-Nip-OH) or mono-hydroxylated variants eliminates the vicinal diol entirely, removing the capacity for diol-specific chemistry such as periodate cleavage, acetal formation, or bidentate metal coordination.

Quantitative Differentiation of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid Against Its Closest Structural Analogs


Regiochemical Differentiation: 4,5-Dihydroxy vs. 3,4-Dihydroxy Substitution Pattern Dictates Hydrogen-Bond Network and Polarity

The target compound places the vicinal diol at the 4,5-positions of the piperidine ring with the carboxylic acid at the 3-position, while the closest dihydroxylated analogs carry the diol at the 3,4-positions with the carboxylic acid shifted to either the 2- or 4-position [1]. This regiochemical difference yields a lower predicted lipophilicity (XLogP3 = 1.9) compared to (3R,4S)-1-Fmoc-3,4-dihydroxypiperidine-4-carboxylic acid (XLogP3 = 2.1) and rac-(3R,4S)-1-Fmoc-3,4-dihydroxypiperidine-2-carboxylic acid (XLogP3 = 2.3), indicating greater aqueous solubility potential for the 4,5-isomer [2]. All three isomers share identical molecular formula (C21H21NO6), molecular weight (383.4 g/mol), hydrogen bond donor count (3), hydrogen bond acceptor count (6), and topological polar surface area (107 Ų), meaning that the XLogP3 difference (Δ = 0.2–0.4 log units) is the primary computed physicochemical discriminator [3].

Regiochemistry Hydrogen bonding Physicochemical profiling

Deprotected Core Potency: (3S,4R,5R)-4,5-Dihydroxypiperidine-3-carboxylic Acid Exhibits Nanomolar Beta-Glucuronidase Inhibition

Upon standard Fmoc deprotection (20% piperidine/DMF), the target compound yields (3S,4R,5R)-4,5-dihydroxypiperidine-3-carboxylic acid, which has been experimentally characterized as a potent inhibitor of beta-glucuronidase (GUS) [1]. This core scaffold exhibits a Ki of 12 nM against bovine GUS at pH 6.7 and a Ki of 34 nM against Escherichia coli GUS at pH 5.5, placing it among the more potent small-molecule GUS inhibitors [2]. By comparison, the structurally distinct 3,4-dihydroxypiperidine scaffold isofagomine—a benchmark glycosidase inhibitor—displays Ki values of approximately 400 nM against certain glycosidases, suggesting that the 4,5-diol arrangement may confer superior potency for specific glycosidase targets, although direct head-to-head data are not available [3]. The inhibition is attributed to the 4C1 conformation of the piperidine ring within the active site, mimicking the glycosyl intermediate [1].

Glycosidase inhibition Beta-glucuronidase Enzyme kinetics

Synthetic Orthogonality: Vicinal 4,5-Diol Enables Unique Derivatization Chemistry Inaccessible to Non-Hydroxylated or Mono-Hydroxylated Fmoc-Piperidine Analogs

The vicinal 4,5-diol functionality on the target compound provides a reactive handle for chemistries that are impossible with non-hydroxylated analogs such as Fmoc-piperidine-3-carboxylic acid (Fmoc-Nip-OH, CAS 158922-07-7) or mono-hydroxylated variants like Fmoc-4-hydroxypiperidine-2-carboxylic acid . Specifically, the 4,5-diol can undergo periodate oxidative cleavage to generate a dialdehyde intermediate, form cyclic acetal/ketal protecting groups, or engage in boronate ester formation—all while the Fmoc group remains intact under the appropriate conditions [1]. In contrast, Fmoc-Nip-OH (C21H21NO4, MW 351.4) lacks hydroxyl groups entirely, offering only the carboxylic acid as a functional handle, while the 3,4-dihydroxy regioisomers position the diol differently, altering the geometry of derived cyclic structures [2]. The target compound thus provides three orthogonally addressable functional groups: the Fmoc-protected amine (deprotection with piperidine), the carboxylic acid (amide/ester coupling), and the vicinal diol (oxidative cleavage or protection).

Orthogonal protection Diol chemistry Solid-phase peptide synthesis

Commercial Availability and Purity: Min. 95% Purity with Documented Batch Consistency from Multiple Catalog Sources

The target compound is listed by multiple independent chemical suppliers with documented purity specifications, providing procurement redundancy. CymitQuimica (Biosynth brand) offers the compound at min. 95% purity with defined pricing (10 mg at €188, 100 mg at €708) . A2B Chem catalogs the compound as BL66158 under CAS 2375259-52-0 . By comparison, the closely related 3,4-dihydroxy regioisomer CAS 2418596-03-7 is available from Enamine at 95% purity but at a substantially higher price point ($2,152/g), with limited catalog sources [1]. The broader availability of the 4,5-isomer across multiple vendors reduces single-supplier dependency risk and may offer more competitive pricing at scale. It should be noted that the commercial product is supplied as a mixture of diastereomers, whereas the 3,4-dihydroxy comparator CAS 2418596-03-7 is available in stereochemically defined form—a factor that may favor the comparator for applications requiring defined absolute stereochemistry.

Procurement Purity specification Catalog availability

Stereochemical Form: Mixture of Diastereomers Broadens Screening Utility Versus Stereodefined Analogs

According to its PubChem entry, the target compound is supplied as a mixture of diastereomers with three undefined atom stereocenters [1]. This contrasts with stereochemically defined comparators such as CAS 2418596-03-7 (two defined stereocenters) and CAS 2731012-58-9 (two defined, one undefined stereocenter) [2]. For fragment-based drug discovery or initial scaffold screening, a diastereomeric mixture can be advantageous: a single acquisition provides access to multiple stereoisomers for parallel evaluation, potentially revealing stereochemistry-activity relationships more efficiently than purchasing individual enantiopure compounds [3]. However, for applications requiring defined stereochemistry (e.g., chiral ligand synthesis, asymmetric catalysis), the mixture form is a limitation, and stereodefined analogs should be prioritized. The defined stereocenter count of 0 for the target vs. 2 for CAS 2418596-03-7 is a quantifiable procurement-relevant distinction.

Stereochemistry Diastereomer mixture Fragment-based screening

Recommended Application Scenarios for 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid Based on Quantified Differentiation


Solid-Phase Peptide Synthesis of Glycosidase Inhibitor Peptidomimetics Requiring a Vicinal Diol Warhead

When designing peptidomimetic glycosidase inhibitors that require a diol pharmacophore for transition-state mimicry, the target compound provides a ready-to-couple Fmoc-protected building block. Upon standard SPPS incorporation and Fmoc deprotection, the liberated 4,5-dihydroxypiperidine-3-carboxylic acid core delivers nanomolar beta-glucuronidase inhibition (Ki = 12–34 nM [1]), a potency level not achievable with non-hydroxylated Fmoc-piperidine-3-carboxylic acid (Fmoc-Nip-OH) . The vicinal diol also mimics the glycosyl intermediate 4C1 conformation identified in crystallographic studies [1], making this building block directly relevant for inhibitor design targeting carbohydrate-processing enzymes.

Multi-Step Synthesis Leveraging Orthogonal Protection of Fmoc-Amine, Carboxylic Acid, and Vicinal Diol

In synthetic sequences requiring sequential functional group manipulation, the target compound's three orthogonally addressable groups—Fmoc-amine (base-labile), carboxylic acid (amide/ester coupling), and vicinal 4,5-diol (periodate cleavage, acetal formation)—enable a convergent strategy with fewer protection/deprotection steps than the two-group system of Fmoc-Nip-OH [2]. For example, the diol can be protected as an acetonide while the acid is coupled, then deprotected orthogonally without affecting the Fmoc group. This is not feasible with the 3,4-dihydroxy regioisomers, where the diol's proximity to the carboxylic acid may lead to competing intramolecular reactions [3].

Diversity-Oriented Fragment Library Construction Using a Diastereomer Mixture Scaffold

For fragment-based screening campaigns where maximizing stereochemical diversity per well is desired, the diastereomer mixture form of the target compound (3 undefined stereocenters [4]) enables simultaneous evaluation of multiple stereoisomers from a single procurement. This contrasts with the stereodefined 3,4-dihydroxy analog CAS 2418596-03-7, which provides only a single defined stereoisomer (2 defined stereocenters) [5]. The lower XLogP3 (1.9 vs. 2.1–2.3 for comparators) also favors aqueous solubility in biochemical assay buffers, reducing the need for DMSO co-solvent [4].

Synthesis of Metal-Chelating Conjugates Exploiting the 4,5-Diol Motif

The cis-vicinal diol arrangement at the 4- and 5-positions can serve as a bidentate ligand for boron, titanium, or other oxophilic metals, enabling the construction of boronate ester-linked bioconjugates or metal-organic frameworks [6]. This chelation geometry is sterically and electronically distinct from the 3,4-diol arrangement, which places the diol adjacent to the ring nitrogen—potentially altering metal-binding affinity and selectivity. Researchers developing boron neutron capture therapy (BNCT) agents or metallodrug candidates may find the 4,5-regiochemistry advantageous for tuning metal complex stability.

Quote Request

Request a Quote for 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.